molecular formula C6H5KO2P+ B093416 Phosphinic acid, phenyl-, potassium salt CAS No. 16263-37-9

Phosphinic acid, phenyl-, potassium salt

Cat. No. B093416
CAS RN: 16263-37-9
M. Wt: 179.17 g/mol
InChI Key: QBJPPXCADWBJST-UHFFFAOYSA-N
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Description

Phosphinic acid, phenyl-, potassium salt, also known as Phenylphosphonous acid, is a chemical compound with the formula C6H7O2P . It is a derivative of phosphinic acid and is considered a bioisosteric group . It plays significant roles in nature and is used in the development of bioactive compounds .


Synthesis Analysis

Phosphinic acid, phenyl-, potassium salt can be synthesized through the careful reduction of phosphorus in the presence of a strong base . The typical method involves the reaction of white phosphorus (P4) with sodium or potassium hydroxide (NaOH or KOH) in an aqueous medium .


Molecular Structure Analysis

The molecular structure of Phosphinic acid, phenyl-, potassium salt is represented by the formula C6H7O2P . It has a molecular weight of 142.0923 .


Chemical Reactions Analysis

Phosphinic acid, phenyl-, potassium salt is known to undergo various chemical reactions. For instance, it can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .


Physical And Chemical Properties Analysis

Phosphinic acid, phenyl-, potassium salt is a colorless compound with low melting point . It is soluble in water, alcohols, and dioxane . It is highly hygroscopic, meaning it readily absorbs moisture from the environment .

Mechanism of Action

Phosphinic acid, phenyl-, potassium salt and its derivatives are known to act as bioisosteric groups . They are used to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations by alteration of chemo and physical properties .

Safety and Hazards

Phosphinic acid, phenyl-, potassium salt is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is advisable to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

Future Directions

Phosphinic acid, phenyl-, potassium salt and its derivatives have shown potential in various fields. They are used in the synthesis of several pharmaceutical drugs due to their ability to act as enzyme inhibitors . They also find use in agriculture, particularly in the synthesis of specific types of pesticides and herbicides . Furthermore, they serve as flame retardants in a variety of materials, including textiles and polymers .

properties

IUPAC Name

potassium;oxido-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O2P.K/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJPPXCADWBJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066030
Record name Phosphinic acid, phenyl-, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphinic acid, phenyl-, potassium salt

CAS RN

16263-37-9
Record name Phosphinic acid, P-phenyl-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016263379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinic acid, phenyl-, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phenylphosphinate
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